(1R,2R)-2-(3-methylbutoxy)cyclohexan-1-amine hydrochloride
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Overview
Description
(1R,2R)-2-(3-methylbutoxy)cyclohexan-1-amine hydrochloride is a chiral amine compound with a cyclohexane ring substituted with a 3-methylbutoxy group and an amine group. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-(3-methylbutoxy)cyclohexan-1-amine hydrochloride typically involves the following steps:
Formation of the cyclohexane ring: Starting from a suitable cyclohexane derivative, the 3-methylbutoxy group is introduced via an etherification reaction.
Introduction of the amine group: The amine group is introduced through a nucleophilic substitution reaction, often using an amine source such as ammonia or an amine derivative.
Formation of the hydrochloride salt: The final step involves the reaction of the free amine with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-2-(3-methylbutoxy)cyclohexan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine or ether group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or secondary amines.
Scientific Research Applications
(1R,2R)-2-(3-methylbutoxy)cyclohexan-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (1R,2R)-2-(3-methylbutoxy)cyclohexan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their function and activity. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(1R,2R)-2-(3-methylbutoxy)cyclohexan-1-amine: The free amine form without the hydrochloride salt.
(1S,2S)-2-(3-methylbutoxy)cyclohexan-1-amine hydrochloride: The enantiomer of the compound with opposite stereochemistry.
2-(3-methylbutoxy)cyclohexan-1-amine hydrochloride: A similar compound without the chiral centers.
Uniqueness
(1R,2R)-2-(3-methylbutoxy)cyclohexan-1-amine hydrochloride is unique due to its specific stereochemistry, which can influence its biological activity and interactions with other molecules. The presence of the hydrochloride salt also enhances its solubility and stability, making it more suitable for various applications.
Properties
Molecular Formula |
C11H24ClNO |
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Molecular Weight |
221.77 g/mol |
IUPAC Name |
(1R,2R)-2-(3-methylbutoxy)cyclohexan-1-amine;hydrochloride |
InChI |
InChI=1S/C11H23NO.ClH/c1-9(2)7-8-13-11-6-4-3-5-10(11)12;/h9-11H,3-8,12H2,1-2H3;1H/t10-,11-;/m1./s1 |
InChI Key |
QQDBCRXSRYCXDC-NDXYWBNTSA-N |
Isomeric SMILES |
CC(C)CCO[C@@H]1CCCC[C@H]1N.Cl |
Canonical SMILES |
CC(C)CCOC1CCCCC1N.Cl |
Origin of Product |
United States |
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